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Compound of Interest |

Compound Name: Propylhydrazine
CAS No.: 5039-61-2
Cat. No.: B1293729
- 7

Executive Summary

Propylhydrazine (specifically the

-isomer, 1-propylhydrazine) is a mono-alkylated hydrazine derivative (

) utilized as a high-energy intermediate in organic synthesis and a metabolic probe in
toxicology. While often overshadowed by its isomer isopropylhydrazine (a key metabolite of
the chemotherapeutic Procarbazine),

-propylhydrazine serves as a critical model for studying hydrazine-induced hepatotoxicity and
DNA alkylation mechanisms. This guide provides a validated synthetic protocol, definitive
spectroscopic data, and a mechanistic breakdown of its biological reactivity.

Molecular Architecture & Physicochemical

Properties
Structural Identity

The molecule consists of a propyl chain attached to a hydrazine (
) moiety. It exists primarily in two isomeric forms, though the
-propyl variant is the standard reagent in synthetic applications.

o |IUPAC Name: Propylhydrazine
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e CAS Number: 5039-61-2 (Free Base), 73544-93-1 (Monohydrochloride)
e Molecular Formula:

e Molecular Weight: 74.12 g/mol

Isomerism & Conformational Analysis

Distinguishing between the

-propy! and isopropyl isomers is vital for biological accuracy.

n-Propylhydrazine (Target) Isopropylhydrazine (Procarbazine Metabolite)
CH3-CH2-CH2-NH-NH2 (CH3)2-CH-NH-NH2
(Linear Chain) (Branched Chain)

Click to download full resolution via product page

Figure 1: Structural comparison of propylhydrazine isomers. Note the branching at the alpha-
carbon in the isopropy! variant, which significantly alters metabolic stability.

Physicochemical Data Table
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Property Value Context

Free base (at 760 mmHg).

Boiling Point ~130°C )
Note: Hygroscopic.
] ] o Free base is a liquid at RT. HCI
Melting Point N/A (Liquid) ) )
salt is solid.
Density ~0.84 g/mL Estimated for liquid free base.
Conjugate acid (
pKa ~7.9-8.1 ). Weaker base than
propylamine.
Solubility Miscible Water, Ethanol, DMSO.
o Turns yellow upon oxidation in
Appearance Colorless Liquid

air.

Validated Synthetic Protocol
The Challenge of Polyalkylation

Direct alkylation of hydrazine often leads to a mixture of mono-, di-, and tri-alkylated products.
To ensure high purity of mono-propylhydrazine, this protocol utilizes a large molar excess of
hydrazine hydrate. This kinetic control ensures that the propyl halide encounters unreacted
hydrazine rather than the already-formed propylhydrazine.

Step-by-Step Methodology

Reagents:

1-Chloropropane (1.0 eq)

Hydrazine Hydrate (5.0 - 7.0 eq) [Critical: Excess prevents dialkylation]

Ethanol (Solvent)[1]

Sodium Hydroxide (if neutralizing salt form)
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Workflow:

(1-Chloropropane + 5x Hydrazine Hydrate)

Reagents Preparation

N2 Substitution

Reflux (3-4 Hours)
Solvent: Ethanol

urification

Fractional Distillation
Remove Excess Hydrazine & Ethanol

solation

Extraction / Salt Formation
Precipitate as HCI Salt for Stability

rystallization

Pure n-Propylhydrazine HCI
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Figure 2: Synthetic workflow emphasizing the removal of excess hydrazine to achieve mono-

substitution.

Protocol Details:
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Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel,
charge 5.0 equivalents of Hydrazine Hydrate (80% or 100%).

Addition: Heat the hydrazine to mild reflux (

). Dropwise add 1.0 equivalent of 1-Chloropropane diluted in ethanol over 1 hour.
Reasoning: Slow addition keeps the concentration of alkylating agent low relative to
hydrazine.

Reaction: Reflux for 3 hours. The solution will remain clear or turn slightly yellow.

Workup (Free Base): Distill off the ethanol and excess hydrazine hydrate. Note: Hydrazine
hydrate forms an azeotrope; vacuum distillation is preferred.

Isolation (HCI Salt): Dissolve the residue in absolute ethanol and bubble dry HCI gas (or add
conc. HCI dropwise) at

. The monohydrochloride salt will precipitate.

Recrystallization: Recrystallize from Ethanol/Ether to remove traces of di-propylhydrazine.

Analytical Characterization (Self-Validating Data)

To validate the synthesis, the researcher must confirm the absence of the "isopropyl" septet

and the presence of the

-propyl triplet sequence.

Nuclear Magnetic Resonance (NMR)
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Shift (
Nucleus Multiplicity Integral Assignment
ppm)
Triplet (
0.92 3H (Terminal)
Hz)
1.55 Sextet/Multiplet 2H (Middle)
Triplet (
2.65 2H
Alpha
Ho) (Alpha)
4.0-6.0 Broad Singlet 3H (Exchangeable)
115 Singlet -
21.8 Singlet -
54.2 Singlet -

Note: Shifts may vary slightly depending on solvent (

'S

) and salt form. The alpha-proton shift at ~2.65 ppm is diagnostic for mono-alkylation.

Mass Spectrometry (MS)

e Molecular lon (
):m/z 74

e Base Peak: m/z 45 (
or similar fragment)

o Fragmentation: Loss of

(m/z 16) or Propyl (m/z 43).
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Biological & Toxicological Context

While

-propylhydrazine is a useful reagent, its biological activity is often discussed in the context of
Procarbazine, a drug that metabolizes to isopropylhydrazine. However,

-propylhydrazine shares the core hydrazine toxicity mechanism: alkylation of DNA and free
radical generation.

Mechanism of Action | Toxicity

The toxicity profile is driven by the metabolic oxidation of the hydrazine moiety to a reactive
diazonium species.

DNA Alkylation
(O6-Methylguanine*)

Azo-Derivative Covalent Binding

(R-N=N-H)

Decomposition

Propyl Radical
(Re) + N2

CYP450 / MAO
Oxidation

Secondary Pathway

Propylhydrazine
(R-NH-NH2)

Auto-oxidation

Reactive Oxygen Species
(H202, Superoxide)

Click to download full resolution via product page

Figure 3: Metabolic activation pathway. The hydrazine group is oxidized to an azo intermediate,
which decomposes to release nitrogen gas and a highly reactive alkyl radical, capable of
methylating/propylating DNA.

Safety & Handling (Critical)

» Carcinogenicity: Hydrazines are potent alkylating agents.[2] Handle in a glovebox or certified
fume hood.

o Decontamination: Spills should be treated with dilute hypochlorite (bleach) to oxidize the
hydrazine to nitrogen gas, although this reaction can be exothermic.
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o Storage: Store under inert gas (Argon/Nitrogen) at

. Free base absorbs

from air to form carbamates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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